molecular formula C20H28O B7823987 4-Estren-17-alpha-ethynyl-17-beta-ol

4-Estren-17-alpha-ethynyl-17-beta-ol

Cat. No.: B7823987
M. Wt: 284.4 g/mol
InChI Key: YNVGQYHLRCDXFQ-UEDNIHKISA-N
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Description

4-Estren-17-alpha-ethynyl-17-beta-ol, also known as Lynestrenol (CAS: 52-76-6; C₂₀H₂₈O; molecular weight: 284.44), is a synthetic steroidal progestogen characterized by a 4-estren backbone (lacking the C19 methyl group) with a 17α-ethynyl substituent and a 17β-hydroxyl group . Unlike natural progesterone, Lynestrenol lacks the 3-keto group, which reduces its binding affinity to androgen receptors while retaining potent progestogenic activity . It is clinically used in hormonal contraceptives and menopausal hormone therapy due to its ability to suppress gonadotropin secretion and inhibit ovulation .

Properties

IUPAC Name

(8S,9R,10S,13R,14R,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVGQYHLRCDXFQ-UEDNIHKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@@]2(C#C)O)CCC4=CCCC[C@@H]34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • 17α-Ethynyl Group : Present in all listed compounds, this substituent enhances metabolic stability by resisting hepatic degradation, enabling oral bioavailability .
  • 3-Keto vs. 3-Deoxy: Norethindrone’s 3-keto group confers partial androgenic activity, whereas Lynestrenol’s 3-deoxy structure minimizes androgenic effects .
  • Esterification: Ethynodiol diacetate is a prodrug requiring hydrolysis to the active form (ethynodiol), which explains its delayed but sustained activity .

Pharmacokinetic and Clinical Comparisons

Table 2: Pharmacokinetic Properties

Compound Oral Bioavailability Half-Life (hr) Metabolism Pathway Key Metabolites
Lynestrenol ~60% 12–24 Hepatic reduction, glucuronidation 3α,5β-Tetrahydrolynestrenol
Norethindrone ~65% 8–12 3-keto reduction, hydroxylation 5α-Dihydronorethindrone
Ethynodiol Diacetate ~40% 24–48 Ester hydrolysis, glucuronidation Ethynodiol, 3α-glucuronide
Mestranol ~50% 6–12 Demethylation to ethinylestradiol Ethinylestradiol
  • Lynestrenol vs. Norethindrone: Lynestrenol’s longer half-life (12–24 hours vs. 8–12 hours) correlates with its sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
  • Estrogenic Activity: Mestranol (3-OCH₃) acts primarily as an estrogen prodrug, unlike Lynestrenol, which has minimal estrogenic effects .

Mechanism of Action and Selectivity

  • Progestogenic Effects: Lynestrenol binds to progesterone receptors (PRs) with high affinity, suppressing ovulation by inhibiting the mid-cycle LH surge .
  • Neuroprotection: Unlike estren (4-estren-3α,17β-diol), which activates protein kinase C (PKC) independently of estrogen receptors (ERs), Lynestrenol’s activity is ER-mediated .
  • 5α-Reductase Inhibition: Similar to 17α-estradiol, Lynestrenol may inhibit 5α-reductase, reducing dihydrotestosterone (DHT) levels, though this is less pronounced than its progestogenic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Estren-17-alpha-ethynyl-17-beta-ol
Reactant of Route 2
4-Estren-17-alpha-ethynyl-17-beta-ol

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